molecular formula C6H7BrClNO2S B1379572 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride CAS No. 1820607-06-4

3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride

Cat. No.: B1379572
CAS No.: 1820607-06-4
M. Wt: 272.55 g/mol
InChI Key: ORFVKWQXGICMRJ-UHFFFAOYSA-N
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Description

“3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride” is a chemical compound with the CAS Number: 1820607-06-4. It has a molecular weight of 272.55 and its IUPAC name is methyl 3-amino-5-bromo-2-thiophenecarboxylate hydrochloride . It is stored at temperatures between 0-5°C and has a purity of 97%. The physical form of this compound is an off-white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical and Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 272.55 . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

Chemical Synthesis and Compound Formation

  • Reactions with Chlorosulfonic Acid

    Thiophene-2-carboxanilide derivatives, including those with bromo substitutions, can react with chlorosulfonic acid to yield sulfonyl chlorides. These react with amino acids to produce derivatives, with several methyl esters prepared from these products. This is a significant aspect of chemical synthesis involving thiophene compounds (El-Sayed, 1998).

  • Formation of Thienopyrimidinones

    Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates can further react with primary amines, hydrazine, and other compounds to yield thieno-pyrimidinones, which are significant in the study of heterocyclic compounds (Hajjem et al., 2010).

  • Synthesis of Novel Thiophene-Containing Compounds

    Thiophene-containing compounds have been synthesized with interesting biological activities, including anticancer, antibacterial, and antifungal properties. These compounds often involve modifications of thiophene carboxylic acid esters (Mabkhot et al., 2017).

Structural and Spectral Analysis

  • Crystal Structure Studies

    The crystal structure of similar thiophene derivatives, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, has been studied. This includes analysis of the thiophene ring, substitution patterns, and intra- and intermolecular interactions, which are vital for understanding the properties of these compounds (Vasu et al., 2004).

  • Spectroscopic Characterization

    The spectral data (such as NMR and mass spectrometry) of thiophene derivatives, including those with carboxylic acid ester substitutions, are crucial for their characterization and understanding of their chemical properties (El-Sayed, 1998).

Biological Activity

  • Antimicrobial Properties

    Some thiophene derivatives exhibit promising antimicrobial activity, including action against bacterial strains like E. coli and fungi. This highlights their potential in developing new antibacterial and antifungal agents (Mabkhot et al., 2017).

  • Potential in Antitumor Therapy

    Thiophene compounds have been evaluated for their cytotoxicity against cancer cell lines. Their synthesis and modifications, like the introduction of amino groups, play a crucial role in determining their potential as antitumor agents (Liu et al., 2006).

Safety and Hazards

When handling “3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride”, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn. If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

Properties

IUPAC Name

methyl 3-amino-5-bromothiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S.ClH/c1-10-6(9)5-3(8)2-4(7)11-5;/h2H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFVKWQXGICMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
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3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
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3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
Reactant of Route 5
3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride
Reactant of Route 6
3-Amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride

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